L-fucose-3-13C

Description

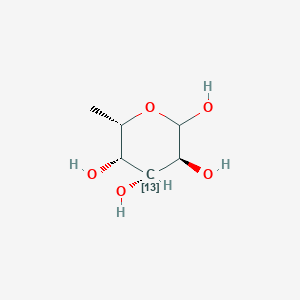

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S,6S)-6-methyl(413C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-IZKXOTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([13C@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for L Fucose 3 13c

Chemoenzymatic Synthesis of L-Fucose and Derivatives

Chemoenzymatic synthesis offers a powerful approach to produce complex carbohydrates like L-fucose and its derivatives by integrating the specificity and efficiency of enzymes with the versatility of chemical transformations. These methods are often employed to generate activated nucleotide sugars, such as GDP-L-fucose, which serve as essential donors in glycosylation reactions.

A notable chemoenzymatic strategy involves the synthesis of GDP-L-fucose, the universal fucosyl donor, using enzymes like L-fucokinase/GDP-fucose pyrophosphorylase (FKP) isolated from organisms such as Bacteroides fragilis pnas.orgpnas.orgnih.gov. This bifunctional enzyme catalyzes the conversion of L-fucose into GDP-L-fucose via a fucose-1-phosphate intermediate pnas.orgpnas.orgnih.gov. Furthermore, chemoenzymatic approaches have been utilized to synthesize modified L-fucose analogs, such as 3-deoxy-3-fluoro-L-fucose, employing strategies that combine chemical modifications with enzymatic oxidation steps rsc.orgsoton.ac.uk.

Enzymatic Pathways Involving L-Fucose Isomerase

L-fucose isomerase (L-FucI), also known as arabinose isomerase, plays a pivotal role in both the catabolism and synthesis of L-fucose researchgate.netebi.ac.ukmdpi.comuniprot.org. This enzyme catalyzes the reversible isomerization between L-fucose (an aldose) and L-fuculose (a ketose) researchgate.netebi.ac.ukmdpi.comuniprot.org. This interconversion is a key step in the metabolic pathway of L-fucose degradation in various bacteria researchgate.netmdpi.com. L-FucI is known to utilize cofactors such as Mn²⁺ and can also metabolize D-arabinose due to structural similarities ebi.ac.ukuniprot.org. Engineered microbial systems, such as Saccharomyces cerevisiae, have incorporated the L-fucose metabolic pathway, including L-fucose isomerase, for the biosynthesis of L-fucose and L-fuculose x-mol.net. The enzyme's ability to interconvert sugars makes it a valuable tool in biocatalytic processes aimed at sugar production or modification mdpi.com.

Utilization of Readily Available Carbon Sources and Precursors

The efficient synthesis of L-fucose and its derivatives often relies on the strategic use of readily available and cost-effective carbon sources and precursors. In microbial fermentation approaches, glucose and glycerol (B35011) are frequently employed as primary carbon sources for the de novo synthesis of GDP-L-fucose and subsequently L-fucose nih.govfrontiersin.org. Engineered Escherichia coli and Saccharomyces cerevisiae strains have been developed to produce L-fucose from these substrates x-mol.netnih.govfrontiersin.orgresearchgate.netnih.govnih.gov.

For in vitro enzymatic synthesis, precursors such as guanosine, fucose itself, polyphosphate, ATP, GTP, and NADPH are utilized in multi-enzyme cascades to produce GDP-L-fucose mpg.de. Other chemical precursors, like pectin (B1162225) and D-galacturonic acid, have also been explored for L-fucose production through hydrolysis and subsequent enzymatic conversion google.com.

Table 1: Key Enzymes in L-Fucose Biosynthesis and Metabolism

| Enzyme Name | EC Number | Primary Role | Source Organisms (Examples) |

| L-fucose isomerase (L-FucI) | 5.3.1.25 | Interconversion of L-fucose and L-fuculose; L-fucose catabolism | E. coli, B. subtilis, H. orenii |

| L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Various | Converts L-fucose to GDP-L-fucose via fucose-1-phosphate | Bacteroides fragilis |

| GDP-D-mannose-4,6-dehydratase (Gmd) | 1.1.1.130 | Catalyzes GDP-D-mannose to GDP-4-dehydro-6-deoxy-D-mannose | E. coli |

| GDP-L-fucose synthase (WcaG) | 1.1.1.270 | Catalyzes GDP-4-dehydro-6-deoxy-D-mannose to GDP-L-fucose | E. coli |

| α-L-fucosidase | 3.2.1.50 | Hydrolyzes α-L-fucosidic linkages, releasing L-fucose | Bifidobacterium bifidum |

Table 2: Common Precursors and Carbon Sources for L-Fucose Synthesis

| Precursor/Carbon Source | Synthesis Method | Notes |

| Glucose | Microbial fermentation (engineered strains) | Primary carbon source for de novo synthesis of GDP-L-fucose nih.govfrontiersin.orgnih.gov |

| Glycerol | Microbial fermentation (engineered strains) | Cost-effective carbon source for GDP-L-fucose production nih.govfrontiersin.org |

| Lactose (B1674315) | Microbial fermentation (engineered strains) | Used in strains engineered for lactose uptake and metabolism nih.govfrontiersin.orgnih.gov |

| Pectin | Chemical/Enzymatic hydrolysis | Source of L-fucose precursors like D-galacturonic acid google.com |

| Guanosine, Fucose, ATP | In vitro multi-enzyme cascades | Precursors for GDP-L-fucose synthesis mpg.de |

| Mannose, GTP, NADPH | In vitro multi-enzyme cascades | Precursors for GDP-L-fucose synthesis mpg.de |

Biosynthetic Approaches for ¹³C-Labeled L-Fucose

Biosynthetic approaches leverage cellular machinery or isolated enzymes to produce labeled compounds. For ¹³C-labeled L-fucose, this typically involves feeding microorganisms with ¹³C-enriched substrates or using enzymatic systems with ¹³C-labeled precursors.

Studies utilizing ¹³C-labeled glucose have demonstrated its incorporation into cellular glycans, including L-fucose biorxiv.org. When uniformly ¹³C-labeled glucose is used, it can be metabolized through glycolysis and subsequent pathways to form GDP-L-fucose, ultimately leading to ¹³C enrichment across all carbon atoms of L-fucose. The observed mass shift of M+6 for fucose, derived from ¹³C-labeled glucose, confirms the incorporation of all six carbon atoms from the glucose molecule into the fucose structure biorxiv.org. This approach provides a means to generate L-fucose with general ¹³C enrichment, which is valuable for tracking metabolic flux and understanding glycan biosynthesis.

Microbial Engineering for L-Fucose Production with Labeled Substrates

Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has enabled the efficient production of L-fucose x-mol.netnih.govresearchgate.netnih.govnih.gov. These engineered strains can be adapted for the production of ¹³C-labeled L-fucose by culturing them in media containing ¹³C-enriched carbon sources, such as ¹³C-labeled glucose biorxiv.org. The engineered metabolic pathways within these microorganisms convert the labeled substrate into GDP-L-fucose and subsequently into L-fucose, thereby incorporating the ¹³C label. For instance, the de novo synthesis pathway in E. coli, which converts glucose or glycerol into GDP-L-fucose, can be employed with ¹³C-labeled glucose to yield ¹³C-enriched L-fucose nih.govfrontiersin.orgbiorxiv.org.

In Vitro Enzymatic Systems for L-Fucose-3-¹³C Production

In vitro enzymatic systems offer precise control over the synthesis process. Multi-enzyme cascades have been developed to synthesize GDP-L-fucose from readily available precursors mpg.de. If these precursors, or the L-fucose used as a substrate for enzymes like FKP, are isotopically labeled, the resulting GDP-L-fucose or L-fucose will also be labeled. For example, using ¹³C-labeled L-fucose as a substrate for FKP would yield GDP-L-fucose with the ¹³C label retained. Conversely, if the enzymatic synthesis of GDP-L-fucose from simpler precursors is performed using ¹³C-labeled building blocks, the resulting GDP-L-fucose, and subsequently L-fucose, will be ¹³C-enriched. The specificity of the labeling at the C-3 position would depend on the labeling pattern of the initial precursor fed into the enzymatic cascade.

Strategies for Site-Specific ¹³C Enrichment at the C-3 Position of L-Fucose

Achieving site-specific ¹³C enrichment at the C-3 position of L-fucose requires a more targeted approach than general isotopic labeling. While studies have demonstrated the incorporation of ¹³C from labeled glucose into L-fucose, resulting in labeling across multiple carbon atoms biorxiv.org, methods specifically designed to enrich only the C-3 position are less commonly detailed in the provided literature.

The general strategy for site-specific isotopic labeling involves the synthesis or acquisition of a precursor molecule that contains the ¹³C label precisely at the carbon atom destined to become C-3 of L-fucose. This specifically labeled precursor is then introduced into either a microbial fermentation pathway or an in vitro enzymatic synthesis system.

The de novo biosynthesis pathway of GDP-L-fucose in E. coli begins with fructose-6-phosphate (B1210287) and proceeds through several enzymatic steps involving intermediates like mannose-6-phosphate (B13060355) and GDP-mannose nih.govfrontiersin.org. To achieve ¹³C enrichment specifically at the C-3 position of L-fucose, a precursor molecule containing ¹³C at the corresponding carbon atom would need to be synthesized and fed into this pathway at an appropriate stage. For instance, if a ¹³C-labeled 3-carbon unit that correctly maps to the C-3 position of the final L-fucose molecule can be synthesized and incorporated into a metabolic intermediate, then site-specific labeling could be achieved.

The challenge lies in the synthesis of such a specific ¹³C-labeled precursor and its efficient and regioselective incorporation into the L-fucose structure via enzymatic or microbial routes. While general ¹³C labeling from uniformly labeled glucose is feasible and widely reported biorxiv.org, obtaining L-fucose with ¹³C enrichment exclusively at the C-3 position would necessitate a carefully designed synthetic strategy involving specifically labeled starting materials or intermediates.

Compound Names Listed:

L-fucose

GDP-L-fucose

L-fucose-3-¹³C

3-deoxy-3-fluoro-L-fucose

L-fuculose

GDP-L-fucose precursor

Fucose-1-phosphate

GDP-mannose

GDP-4-dehydro-6-deoxy-D-mannose

D-arabinose

D-ribulose

D-glucose

¹³C-labeled glucose

Advanced Analytical Methodologies for L Fucose 3 13c Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of L-Fucose-3-13C

NMR spectroscopy is a cornerstone for determining the structure, conformation, and interactions of molecules like this compound. The presence of the 13C isotope at a specific position enhances the sensitivity and specificity of NMR experiments, enabling detailed insights that would be challenging with natural abundance labeling.

13C NMR Chemical Shift Assignments and Spectral Interpretation

The 13C NMR spectrum provides a unique fingerprint for L-fucose, with distinct chemical shifts for each carbon atom. For L-fucose, the carbon atoms typically resonate within characteristic ranges. The 3-13C labeling specifically enriches the signal at the C3 position, facilitating its precise identification and analysis.

Table 1: Representative 13C NMR Chemical Shifts for L-Fucose

| Carbon Position | Chemical Shift (ppm) |

| C1 (Anomeric) | 93.1–97.1 |

| C2 | 73.8 |

| C3 | 71.7 |

| C4 | 73.8 |

| C5 | 67.2 |

| C6 (Methyl) | 16.5 |

Note: Values are approximate and can vary slightly depending on the anomeric configuration (α or β) and experimental conditions. The 3-13C label would result in an enhanced signal at the C3 position.

The interpretation of these shifts, influenced by the electronic environment and neighboring atoms, is fundamental for confirming the structure of this compound. For instance, the anomeric carbon (C1) typically appears at a downfield position, while the methyl carbon (C6) resonates at the most upfield region nih.govbmrb.io. The specific assignment of the C3 resonance is critical for studies utilizing the 3-13C label.

Analysis of Scalar Coupling Constants (13C-13C, 13C-1H) for Structural Elucidation

Scalar coupling constants (J-couplings) provide invaluable information about the connectivity and through-bond interactions between nuclei.

1H-13C Coupling Constants (¹JCH): These one-bond couplings are typically large (100-250 Hz) and provide direct evidence of a carbon-proton bond. While often removed by broadband decoupling for spectral clarity, their measurement can confirm the number of protons attached to a carbon atom libretexts.org. For this compound, observing the coupling between the labeled 13C at C3 and its attached proton (H3) would confirm the direct bond.

13C-13C Coupling Constants (¹JCC): In isotopically enriched samples, 13C-13C couplings, particularly one-bond couplings (¹JCC), can be measured. These couplings are crucial for tracing the carbon skeleton and confirming the direct linkage between adjacent carbon atoms. For this compound, observing a ¹JC3-C2 or ¹JC3-C4 coupling would further validate the molecular structure and the position of the label ljmu.ac.ukresearchgate.netacs.org.

Vicinal Couplings: While primarily studied for protons (e.g., ¹H-¹H), vicinal couplings involving carbons (e.g., ²JCH, ³JCH) can also offer conformational insights, as seen in studies of fluorinated fucose analogs where C-F couplings provided stereochemical information whiterose.ac.uk.

Investigation of Conformational Dynamics via Isotopic Labeling

The conformational flexibility of carbohydrates in solution poses challenges for structural analysis. Isotopic labeling, such as the 13C enrichment at the C3 position, significantly aids in studying these dynamics. By enhancing the signal-to-noise ratio for specific carbons or by enabling more complex NMR experiments, 13C labeling allows for the measurement of conformation-dependent parameters, including residual dipolar couplings (RDCs) or specific J-couplings acs.orgdiva-portal.org.

Studies on L-fucose have employed various NMR strategies, including the use of H2O instead of D2O to observe exchangeable hydroxyl protons, thereby increasing the number of observable through-space constraints for conformational analysis nih.gov. The 3-13C label can be integrated into such strategies to provide site-specific dynamic information, complementing molecular dynamics (MD) simulations and providing a more complete picture of L-fucose's behavior in different environments nih.govacs.orgrsc.org.

Application in Ligand-Receptor Interaction Studies through NMR Binding Assays

The specific 13C enrichment at the C3 position makes this compound an ideal probe for studying its interactions with proteins and other biomolecules using NMR binding assays. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are commonly employed.

Chemical Shift Perturbation (CSP): Upon binding to a receptor, the chemical environment of the L-fucose molecule changes, leading to shifts in its NMR signals. By monitoring the CSP of the 13C-labeled fucose resonances upon addition of the receptor, researchers can map the binding interface and quantify binding affinities acs.orgnih.gov. The enhanced signal from the 3-13C label can improve the detection of subtle perturbations.

STD NMR: This technique is particularly useful for identifying which parts of a ligand (like L-fucose) are in close proximity to the receptor. By selectively saturating the receptor's protein protons and observing the transfer of saturation to the ligand, STD NMR highlights the ligand's binding epitope plos.orgresearchgate.net. The 3-13C label can help in assigning specific signals within the fucose moiety during STD experiments, providing detailed epitope mapping. Studies have shown L-fucose interacting with targets like DC-SIGN and norovirus particles, where NMR techniques are instrumental in elucidating the binding mechanisms researchgate.netnih.gov.

Mass Spectrometry (MS) for Isotope Tracing and Metabolite Quantification

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for identifying, quantifying, and tracing isotopically labeled compounds like this compound and its metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound and its Metabolites

Carbohydrates, including L-fucose, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Therefore, derivatization is essential to convert them into more volatile and thermally stable compounds.

Derivatization: Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) derivatives) and acetylation (e.g., peracetylation, trifluoroacetylation) restek.commasonaco.orgmdpi.comajrsp.com. These reactions replace the polar hydroxyl groups with less polar, volatile moieties. For example, forming methyloxime acetates or trimethylsilyl-dithioacetals of fucose can render it amenable to GC-MS analysis restek.commdpi.com.

Isotope Tracing and Quantification: The presence of the 13C label at the C3 position allows for the precise tracking of L-fucose through metabolic pathways. In GC-MS analysis, the mass spectrum of derivatized this compound will exhibit a characteristic mass shift compared to unlabeled L-fucose due to the increased mass of the 13C atom. This mass difference allows for the clear distinction and quantification of the labeled compound and its metabolites masonaco.orgnih.govresearchgate.netbiorxiv.org. By monitoring the ratio of the mass isotopologues, researchers can determine the extent of 13C incorporation into various metabolic intermediates, providing quantitative data on flux through pathways involving L-fucose researchgate.netbiorxiv.orgfrontiersin.org. For instance, studies have utilized GC-MS to measure 13C enrichment in monosaccharides like L-fucose after incubation with 13C-labeled glucose biorxiv.org.

Compound List:

L-fucose

this compound

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Tracing of Complex Glycans

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of complex biological molecules, including glycans. When employing this compound as a metabolic tracer, LC-MS enables the identification and quantification of its incorporation into various glycan structures within biological samples. This method allows researchers to track the metabolic pathways through which fucose is utilized and to determine its presence in different glycan architectures, such as N-glycans and O-glycans nih.govucdavis.edursc.org.

The process typically involves releasing glycans from cellular or extracellular matrices, followed by chromatographic separation. LC-MS then provides both separation based on physicochemical properties and mass-based detection. The presence of the 13C isotope in this compound results in a characteristic mass shift in the resulting glycans, allowing for the differentiation of labeled from unlabeled fucose residues biorxiv.orgnih.gov. For instance, in monofucosylated glycans, the incorporation of a single molecule of this compound will result in a mass increase of approximately 6 Da (due to the 13C atom replacing a 12C atom). In bifucosylated glycans, the incorporation of two labeled fucose molecules would lead to a mass shift of approximately 12 Da, while the incorporation of one labeled and one unlabeled fucose would result in a shift of approximately 6 Da nih.gov.

To enhance sensitivity and chromatographic separation, monosaccharides, including fucose, are often derivatized prior to LC-MS analysis. Phenylmethylpyrazolone (PMP) derivatization is a common method that converts monosaccharides into more stable and easily ionizable compounds, facilitating their detection and analysis by LC-MS biorxiv.orgnih.gov. This approach has been instrumental in studies tracing the incorporation of 13C-labeled glucose into cell membrane glycans, where the mass spectra of PMP-L-Fucose clearly show the 13C isotope enrichment biorxiv.orgnih.gov. Furthermore, LC-MS/MS techniques can provide detailed structural information and confirm the precise location of the labeled fucose within complex glycan chains, offering insights into glycan biosynthesis and turnover kinetics rsc.org.

Table 1: LC-MS Detection of 13C-Fucose Incorporation in Glycans

| Glycan Type | Fucose Incorporation | Expected Mass Shift (Da) | Significance in Tracing Studies |

| Monofucosylated | Single 13C-Fucose molecule | +6 | Indicates direct incorporation of labeled fucose into a single fucose-bearing glycan motif. |

| Bifucosylated | Two 13C-Fucose molecules | +12 | Demonstrates the utilization of two molecules of labeled fucose within a single glycan structure. |

| Bifucosylated | One 12C-Fucose, One 13C-Fucose molecule | +6 | Reveals a mix of endogenous and exogenous labeled fucose incorporation in the same glycan. |

Elemental Analysis Isotope Ratio Mass Spectrometry (EA-IRMS) for Isotopic Enrichment Assessment

Elemental Analysis Isotope Ratio Mass Spectrometry (EA-IRMS) is a fundamental technique for quantifying the isotopic composition of elements within organic and inorganic samples. For labeled compounds like this compound, EA-IRMS is critical for verifying the degree of isotopic enrichment. This assessment is vital, as the accuracy of metabolic tracing studies directly depends on the purity and precisely known enrichment level of the tracer used caltech.eduhawaii.edu.

The EA-IRMS process typically involves the combustion of a sample to convert its carbon content into carbon dioxide (CO2). This CO2 is then introduced into an isotope ratio mass spectrometer, which separates and quantifies the isotopes of carbon, primarily 13C and 12C caltech.eduhawaii.edu. By comparing the measured ratio of 13C to 12C in the sample to that of known standards, the precise atom percent enrichment of 13C in this compound can be accurately determined. This method offers high precision, typically achieving a precision of less than 0.1‰ for delta (δ) values, ensuring reliable measurements caltech.eduhawaii.edu.

Accurate isotopic enrichment data is essential for quantitative metabolic flux analysis. It allows researchers to correct for the natural abundance of 13C and to accurately calculate the contribution of the labeled tracer to metabolic pools and end products. For this compound, EA-IRMS confirms that the compound meets the required enrichment specifications, often exceeding 90-95% for uniformly labeled (UL) fucose, to ensure sufficient signal for tracing studies in complex biological systems rupress.org. The technique is versatile and can be applied to assess the enrichment of the compound itself or the 13C incorporation in biological samples derived from experiments using the tracer researchgate.netresearchgate.net.

Table 2: EA-IRMS Parameters for this compound Enrichment Assessment

| Analytical Parameter | Typical Requirement/Value for this compound | Significance in Tracer Studies |

| 13C Enrichment Level | >90-95% (for Uniformly Labeled) | Ensures a strong isotopic signal, enabling accurate detection and quantification of metabolic incorporation. |

| 13C/12C Isotopic Ratio | Measured against certified standards | Provides the basis for calculating the precise atom percent enrichment and natural abundance correction. |

| Measurement Precision | Typically <0.1‰ (δ-value) | Guarantees the reliability and reproducibility of enrichment measurements, crucial for quantitative analysis. |

| Sample Conversion | Combustion to CO2 | Standardized conversion method for accurate isotopic analysis by IRMS. |

Metabolic Tracing and Flux Analysis with L Fucose 3 13c

Tracing of Carbon Fluxes into Fucosylated Glycoconjugates

The use of stable isotope-labeled compounds like L-fucose-3-13C is fundamental to metabolic flux analysis (MFA), enabling the quantitative tracking of metabolic pathways. By introducing labeled fucose into biological systems, researchers can follow its transformation and incorporation into various cellular components, providing insights into metabolic dynamics.

Incorporation of this compound into N- and O-Linked Glycans and Glycolipids

L-fucose is a key component of numerous glycoconjugates, including N-linked glycans, O-linked glycans, and glycolipids, which play critical roles in cell-cell recognition, signaling, and immune responses nih.govnih.gov. This compound serves as a direct tracer to quantify the contribution of exogenous or endogenously synthesized fucose to these structures. Studies have employed labeled fucose to map its incorporation into these complex carbohydrate chains in various cell types and biological contexts oup.comnih.govescholarship.org. For instance, in mammalian cell culture systems, the differential incorporation of labeled fucose into N-glycans, O-glycans, and glycosphingolipids can reveal how cellular differentiation status and nutrient availability influence glycan biosynthesis pathways oup.com. Analysis typically involves the enzymatic or chemical release of monosaccharides from purified glycoconjugates, followed by mass spectrometry to determine the isotopic enrichment of fucose residues oup.comnih.gov. This approach allows for the quantification of fucose flux from different metabolic sources into specific glycan structures, offering a detailed view of glycan metabolism nih.govescholarship.org.

Table 1: Incorporation of L-Fucose into Glycoconjugates in Mammalian Cell Systems

| Cell System / Context | Glycoconjugate Type | Key Findings Regarding this compound Incorporation | Reference |

| NTERA-2 cells (neural differentiation) | N-glycans, O-glycans, Glycolipids | Traced contributions of direct incorporation pathways; showed differential utilization based on cell differentiation state and monosaccharide availability. | oup.com |

| Pancreatic Cancer Cell Lines (8988-S vs. 8988-T) | Cell membrane glycans | Demonstrated differential glucose allocation to monosaccharide production and subsequent glycan synthesis, with implications for understanding metabolic shifts in cancer. | biorxiv.orgresearchgate.netresearchgate.net |

| HepG2 cells | N-glycans | Measured relative contribution of exogenous fucose versus de novo pathway fucose to N-glycans, indicating preference for exogenous sources at certain concentrations. | nih.govescholarship.org |

Identification of Fucosyltransferase Substrate Specificity and Preferences

Fucosyltransferases (FUTs) are enzymes responsible for catalyzing the transfer of fucose from GDP-L-fucose to acceptor molecules, thereby creating diverse fucosylated glycans nih.govfrontiersin.org. Understanding the substrate specificity of different FUT enzymes is crucial for deciphering the precise mechanisms of glycan synthesis and their biological functions. While this compound is primarily used for metabolic flux tracing, the principles of studying FUT activity often involve using labeled fucose donors (e.g., GDP-L-[1-13C]fucose) or modified fucose analogs to probe enzyme-substrate interactions researchgate.netrsc.orgnih.gov. Researchers can use these labeled substrates in enzymatic assays or glycan arrays to identify which FUTs act on specific glycan structures or acceptor molecules researchgate.netnih.govnih.govpsu.edu. For example, studies have characterized the distinct acceptor specificities of various human FUT enzymes (e.g., FUT3, FUT6, FUT9) in synthesizing specific epitopes like Lewis X researchgate.netnih.govpsu.edu.

Table 2: Examples of Fucosyltransferase Substrate Specificities

| Fucosyltransferase | Primary Activity / Substrate Preference | Key Glycan Structures Synthesized | Notes | Reference |

| FUT3 | α1,3- and α1,4-fucosyltransferase | Lewis X, Lewis Y, sialyl Lewis X | Can transfer fucose to N-acetylgalactosamine (Galβ1-4GlcNAc) and N-acetyllactosamine (Galβ1-3GlcNAc) | researchgate.netnih.govpsu.edu |

| FUT6 | α1,3-fucosyltransferase | Lewis X, sialyl Lewis X | Transfers fucose to the GlcNAc residue of the nonreducing end of polylactosamine. | researchgate.netnih.gov |

| FUT9 | α1,3-fucosyltransferase | Lewis X (distal) | Preferentially synthesizes Lewis X at the nonreducing end of oligosaccharides. | researchgate.netnih.gov |

| POFUT1 (FUT12) | O-fucosyltransferase | O-linked fucose on Ser/Thr residues in EMI domains | Essential for proper development in mice. | nih.govuniprot.org |

Investigation of Fucose Metabolism in Diverse Biological Systems

L-fucose metabolism is conserved across many life forms, but its specific utilization and metabolic fates vary significantly between different biological domains, from mammalian cells to microbes and plants. This compound, as a tracer, allows for detailed investigation into these diverse metabolic landscapes.

Mammalian Cell Culture Systems and Organ-Specific Metabolism

In mammalian systems, fucose is primarily synthesized via the de novo pathway from GDP-mannose or through a salvage pathway utilizing extracellular fucose frontiersin.orgmdpi.comoup.com. This compound tracing in cell culture models, such as differentiated NTERA-2 cells or cancer cell lines, has been instrumental in dissecting these pathways and understanding fucose's role in cellular processes oup.combiorxiv.orgresearchgate.netresearchgate.net. For example, studies have used labeled glucose and fucose to understand how nutrient availability impacts the flux towards GDP-fucose and subsequent glycosylation in cancer cells biorxiv.orgresearchgate.netresearchgate.net. Furthermore, in vivo studies using labeled fucose in animal models can provide insights into organ-specific metabolism, such as its uptake and processing in the brain d-nb.info. These investigations highlight how metabolic rewiring in disease states, like cancer, can alter fucose metabolism and glycosylation patterns biorxiv.orgcnr.it.

Table 3: L-Fucose Metabolism in Mammalian Systems

| System / Model | Metabolic Pathway Investigated | Key Findings | Reference |

| NTERA-2 Cells | De novo and Salvage Pathways | Differential incorporation into glycans based on differentiation status and monosaccharide availability. | oup.com |

| Pancreatic Cancer Cells (e.g., 8988-S, 8988-T) | Glucose to Monosaccharide Metabolism | Higher glucose commitment to membrane glycans and glycan synthesis pathways in 8988-S cells compared to 8988-T cells. | biorxiv.orgresearchgate.netresearchgate.net |

| Mice | Oral/Intravenous Fucose Uptake | L-fucose does not directly cross the blood-brain barrier; late brain enrichment may be due to microbial metabolites. | d-nb.info |

| HeLa Cells | Fucose Metabolism Pathways | Studies indicate potential heterogeneity in disorders affecting GDP-fucose synthesis, with some cell lines showing defects in GDP-mannose 4,6-dehydratase (GMD). | researchgate.net |

Microbial L-Fucose Utilization and Catabolism

Many bacteria utilize L-fucose as a carbon and energy source, employing specific metabolic pathways for its uptake and catabolism asm.orgpnas.orgasm.orgnih.gov. This compound is employed in microbial metabolic flux analysis to map these pathways and quantify substrate utilization rates nih.govnih.gov. For instance, studies on Escherichia coli have used 13C-MFA to elucidate the fate of fucose, revealing that lactaldehyde, a key intermediate, is primarily reduced to 1,2-propanediol even under aerobic conditions nih.gov. In Campylobacter jejuni, the presence of an L-fucose utilization cluster (fuc genes) has been linked to competitive advantages in the gastrointestinal tract, with fucose being metabolized to dihydroxyacetone phosphate (B84403) (DHAP) and lactaldehyde asm.orgpnas.org. Lactobacillus rhamnosus GG also possesses an L-fucose operon, enabling its utilization and conversion to 1,2-propanediol, contributing to adaptation in the gastrointestinal environment asm.org. Investigations into marine bacteria have also utilized 13C isotope experiments to profile metabolic fluxes, highlighting the conservation of pathways like the Entner-Doudoroff pathway for glucose catabolism, which can indirectly relate to other sugar metabolisms nih.gov.

Table 4: L-Fucose Utilization and Catabolism in Microbes

| Microbial Species | Key Metabolic Pathways / Features | Findings from 13C Tracing / Metabolic Studies | Reference |

| Escherichia coli | Fucose catabolism to DHAP and lactaldehyde; reduction of lactaldehyde to 1,2-propanediol. | 13C-MFA showed primary reduction of lactaldehyde to 1,2-propanediol under aerobic conditions; excess energy generation identified. | nih.gov |

| Campylobacter jejuni | L-fucose utilization cluster (fuc genes); metabolism to DHAP and lactaldehyde. | Fucose utilization provides a competitive advantage; pathways involve specific permeases and catabolic enzymes. | asm.orgpnas.org |

| Lactobacillus rhamnosus GG | L-fucose operon (fucP, fucI, fucK, fucU, fucA, fucR); metabolism to 1,2-propanediol. | Fuc genes are induced by L-fucose; adaptation to gastrointestinal conditions. | asm.org |

| Marine Bacteria | Entner-Doudoroff (ED) pathway for glucose catabolism. | 13C isotope experiments used for flux profiling; ED pathway is a common glycolytic strategy. | nih.gov |

Plant L-Fucose Biosynthesis and Its Developmental Roles

In plants, L-fucose is a crucial component of cell wall polysaccharides, such as xyloglucans and pectins, and is essential for proper growth and development plos.orgoup.comwhiterose.ac.uknih.gov. Mutations affecting L-fucose biosynthesis, such as in the mur1 mutant, lead to significant developmental defects, including dwarfism and altered cell wall structures plos.orgoup.com. The biosynthesis of GDP-L-fucose, the activated form of fucose, is initiated by enzymes like GDP-mannose 4,6-dehydratase (GMD) and MURUS1 (MUR1) whiterose.ac.uknih.gov. Studies have investigated the role of GDP-L-fucose transport into the Golgi apparatus, mediated by transporters like GFT1, which is critical for providing GDP-fucose for cell wall biosynthesis and protein fucosylation nih.gov. While direct tracing studies using this compound in plants are less common in the retrieved literature compared to mammalian or microbial systems, the importance of fucose metabolism is well-established through genetic and biochemical analyses of mutants and biosynthetic pathways plos.orgoup.comwhiterose.ac.uknih.govresearchgate.net. The understanding of these pathways is vital for comprehending plant cell wall formation and developmental processes researchgate.net.

Table 5: L-Fucose Biosynthesis and Developmental Roles in Plants

| Plant Species / Mutant | Key Biosynthetic Enzymes / Processes | Developmental Roles / Findings | Reference |

| Arabidopsis thaliana | MURUS1 (MUR1), GMD, GFT1 | Essential for cell wall structure (xyloglucans, pectins); mutations cause dwarfism, reduced cell expansion, and altered RG-II structure. | plos.orgoup.comwhiterose.ac.uknih.gov |

| Arabidopsis thaliana (mur1 mutant) | Impaired GDP-L-fucose biosynthesis | Reduced cell wall L-fucose content; altered pectic RG-II structure; essential for leaf shape acquisition and organ separation. | oup.comresearchgate.net |

| General Plant Systems | GDP-L-fucose synthesis and Golgi transport | GDP-L-fucose is required for proper growth and development; transport into the Golgi is essential for cell wall biosynthesis and protein fucosylation. | whiterose.ac.uknih.gov |

Compound Names:

this compound

L-fucose

GDP-L-fucose

GDP-mannose

N-glycans

O-glycans

Glycolipids

Glycoconjugates

GlcNAc (N-acetylglucosamine)

Galactose

Glucose

Mannose

Fucosyltransferases (FUTs)

FUT3

FUT6

FUT9

POFUT1 (FUT12)

POFUT2 (FUT13)

FUT8

GDP-mannose 4,6-dehydratase (GMD)

MURUS1 (MUR1)

GFT1 (GDP-fucose transporter 1)

DHAP (Dihydroxyacetone phosphate)

Lactaldehyde

1,2-propanediol

Lactate

Rhamnogalacturonan II (RG-II)

Lewis X

Sialyl Lewis X

N-acetyllactosamine (LacNAc)

Fucosyl-α1,3-N-acetylglucosamine

Sulfofucose (SFuc)

Applications of L Fucose 3 13c in Glycobiology Research

Characterization of Fucosylation Patterns and Glycosidic Linkages

The structural diversity of fucosylated glycans arises from where the fucose is attached to the glycan chain (core vs. antenna) and the specific type of chemical bond, or glycosidic linkage, that is formed. L-fucose-3-13C is instrumental in deciphering these complex arrangements.

Fucosylation can occur at two main sites on N-glycans: "core" fucosylation involves the attachment of fucose to the innermost N-acetylglucosamine (GlcNAc) residue of the glycan core, while "antenna" fucosylation involves its addition to GlcNAc residues on the outer branches. nih.gov These distinct modifications can have different impacts on glycoprotein (B1211001) function. For instance, the presence of core fucose on IgG1 antibodies significantly reduces their antibody-dependent cellular cytotoxicity (ADCC) activity. oup.com

Metabolic labeling with this compound allows researchers to distinguish between these fucosylation types. The 13C label acts as a spectroscopic probe. In NMR analysis, the chemical environment surrounding the C-3 carbon of the incorporated fucose will be different depending on its location within the glycan structure. This results in distinct chemical shifts, enabling the identification and quantification of both core and antenna fucosylation on a given glycoprotein.

Fucose can be attached to other sugars like galactose or GlcNAc through various glycosidic linkages, including α1,2-, α1,3-, α1,4-, and α1,6-bonds. nih.gov Each linkage is catalyzed by a specific fucosyltransferase and defines the resulting glycan epitope, such as the H-antigen (α1,2-fucosylation) or the Sialyl Lewis X antigen (α1,3-fucosylation), which are critical for processes like blood type determination and immune cell trafficking. oup.comoup.com

NMR spectroscopy is a primary method for determining these linkages. creative-biostructure.comnih.gov The incorporation of this compound provides a sensitive handle for these analyses. The precise chemical shift of the 13C-3 signal, along with scalar coupling constants to adjacent protons (1H) and carbons (13C), is highly dependent on the glycosidic linkage. elsevierpure.com By comparing the NMR data from labeled glycoproteins to established databases, researchers can unambiguously assign the linkage type.

Table 1: Representative 13C NMR Chemical Shifts for L-Fucose in Different Glycosidic Linkages

| Linkage Type | Attached To | Description | Representative 13C-3 Shift (ppm)* |

| α1,6-linkage | GlcNAc | Core Fucosylation | ~70-72 ppm |

| α1,2-linkage | Galactose | H-antigen | ~68-70 ppm |

| α1,3-linkage | GlcNAc | Lewis Antigens | ~67-69 ppm |

| α1,4-linkage | GlcNAc | Lewis Antigens | ~67-69 ppm |

Probing the Role of Fucosyltransferases (FUTs) and GDP-L-Fucose Transporters

The fucosylation of glycans is a highly regulated process controlled by a family of enzymes known as fucosyltransferases (FUTs) and the transporters that supply them with the necessary sugar donor, GDP-L-fucose.

There are 13 known FUTs in mammals, each responsible for creating a specific type of fucose linkage. nih.govnih.gov For example, FUT8 exclusively catalyzes the α1,6-fucosylation of the N-glycan core, while other FUTs are responsible for α1,2-, α1,3-, and α1,4-linkages on the antennae. nih.govnih.gov

To study the function and specificity of these enzymes, cells can be supplied with this compound. Inside the cell, it is converted into the activated sugar donor, GDP-L-fucose-3-13C, via the salvage pathway. oup.comnih.gov This labeled substrate is then used by the FUTs. By analyzing the resulting glycoproteins using MS or NMR, researchers can determine which linkages are formed, providing direct evidence of the activity of specific FUTs within the cellular context. This approach is valuable for studying changes in FUT activity in disease states like cancer, where altered fucosylation is common. nih.gov

Table 2: Major Human Fucosyltransferases (FUTs) and Their Specificity

| Enzyme | Linkage Formed | Typical Glycan Product/Context |

| FUT1, FUT2 | α1,2 | H-antigen (precursor to A/B blood groups) |

| FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 | α1,3 / α1,4 | Lewis antigens (e.g., Lewis X, Sialyl Lewis X) |

| FUT8 | α1,6 | Core fucose on N-glycans |

| POFUT1, POFUT2 | O-Fucose | O-linked fucose on Ser/Thr in specific protein domains |

This table summarizes the major activities of the FUT families.

For fucosylation to occur, GDP-L-fucose must be transported from its site of synthesis in the cytoplasm into the lumen of the Golgi apparatus (for most FUTs) or the endoplasmic reticulum (for POFUTs). nih.gov This transport is mediated by a specific GDP-L-fucose transporter, SLC35C1. nih.gov

Investigation of Biological Functions of Fucosylated Structures

Fucosylated glycans are deeply involved in a wide array of biological processes, from cell-cell recognition and immune responses to development and disease progression. oup.compatsnap.comnih.gov Using this compound as a metabolic tracer enables researchers to build fucosylated structures with a unique isotopic label, which can then be used to probe their specific functions.

For example, the role of fucosylation in cell adhesion can be studied by labeling cells with this compound and then observing their binding to selectins, a class of lectins that recognize fucosylated ligands like Sialyl Lewis X and are crucial for leukocyte trafficking during inflammation. oup.com Similarly, the importance of O-fucosylation for Notch signaling, a pathway critical for embryonic development, can be investigated by tracking the incorporation of the label into Notch receptors. nih.govacs.org In cancer research, this compound can be used to label and identify specific glycoproteins whose fucosylation levels change during malignancy, potentially revealing new biomarkers or therapeutic targets. oup.com

Table 3: Biological Functions Associated with Specific Fucosylated Structures

| Fucosylated Structure/Motif | Key Biological Function(s) | Relevance |

| Sialyl Lewis X/A | Cell Adhesion, Inflammation | Ligands for selectins, mediating leukocyte rolling and extravasation. |

| Core Fucose (α1,6-Fuc) | Immune Modulation | Regulates antibody-dependent cellular cytotoxicity (ADCC) of IgG1. |

| H-Antigen (α1,2-Fuc) | Histocompatibility | Determines ABO blood group. |

| O-linked Fucose | Developmental Signaling | Essential for Notch receptor function and signaling. |

Mechanistic Studies of Cell-Cell Recognition and Adhesion Processes

Fucosylated glycans on the cell surface are paramount in mediating cellular communication and adhesion. One of the most well-characterized roles of fucose is its essential function in the carbohydrate ligands for the selectin family of adhesion receptors (E-, P-, and L-selectin). oup.com These interactions are critical for processes such as leukocyte trafficking during an inflammatory response.

The use of this compound allows for the precise tracking of fucose from its uptake and conversion into the activated sugar nucleotide GDP-L-fucose to its final incorporation into selectin ligands like Sialyl Lewis X (sLex) on the surface of leukocytes. nih.gov By incubating cells with 13C-labeled fucose, researchers can monitor the rate of fucosylation of specific glycoproteins and glycolipids. escholarship.org This metabolic labeling approach enables the dissection of the fucosyltransferase (FUT) enzyme kinetics and substrate specificities within a cellular context.

Detailed research findings from such isotopic labeling studies can reveal:

The relative contributions of the de novo and salvage pathways for GDP-fucose synthesis in different cell types and under various physiological conditions. escholarship.org

The dynamics of glycan turnover on cell surface receptors, providing insights into how cells modulate their adhesiveness.

The specific fucosylated structures that are essential for high-affinity binding to selectins, by analyzing the 13C-labeled glycan profiles of adherent versus non-adherent cell populations.

These mechanistic insights are crucial for understanding the molecular basis of diseases characterized by aberrant cell adhesion, including chronic inflammatory conditions and cancer metastasis. oup.com

Table 1: Key Fucosylated Glycans in Cell Adhesion

| Glycan Determinant | Typical Location | Receptor | Biological Process |

|---|---|---|---|

| Sialyl Lewis X (sLex) | Leukocytes | E-selectin, P-selectin | Leukocyte rolling and extravasation |

| Sialyl Lewis A (sLea) | Cancer cells | E-selectin | Tumor cell metastasis |

Role in Host-Microbe Interactions and Microbial Pathogenesis

The mammalian gastrointestinal tract is richly decorated with fucosylated glycans, particularly in the mucosal layer, which forms the primary interface between the host and the gut microbiota. nih.gov L-fucose serves as a crucial mediator in this symbiotic relationship, acting as both a nutrient source for commensal bacteria and a modulator of pathogen virulence. nih.gov

Stable isotope tracing with this compound is an invaluable tool for unraveling these complex interactions. By administering 13C-labeled fucose to a host organism, scientists can track its journey: from release from host glycans by microbial fucosidases to its uptake and catabolism by specific members of the gut microbiome. nih.govnih.gov This approach provides direct evidence of fucose utilization in vivo.

Key research findings enabled by isotopic labeling include:

Nutrient Flow: Demonstrating that commensal bacteria, such as Bacteroides thetaiotaomicron, actively forage for and consume host-derived fucose, which supports their colonization and persistence in the gut. oup.comnih.gov

Metabolic Output: Tracing the 13C label from fucose into microbial metabolites, such as short-chain fatty acids (SCFAs). researchgate.netnih.gov This confirms that fucose metabolism by gut microbes directly contributes to the production of molecules that are vital for host epithelial health. nih.gov

Pathogen Virulence: Investigating how pathogens, like Campylobacter jejuni, utilize fucose as a chemoattractant and energy source to enhance their ability to adhere to and invade host cells. frontiersin.org The presence of free fucose can also suppress virulence gene expression in some pathogenic E. coli strains. nih.gov

Understanding the flow of fucose in the gut ecosystem through 13C tracing helps to clarify how diet and host genetics (e.g., fucosyltransferase activity) shape the microbial community and influence susceptibility to inflammatory bowel disease and infectious agents.

Table 2: Examples of Fucose Utilization by Gut Microbes

| Microorganism | Role | Impact of Fucose Utilization |

|---|---|---|

| Bacteroides species | Commensal | Nutrient source, supports colonization resistance. nih.gov |

| Campylobacter jejuni | Pathogen | Chemoattractant, enhances adhesion and invasion. frontiersin.org |

| Escherichia coli (pathogenic strains) | Pathobiont | Can suppress virulence gene expression. nih.gov |

Developmental Biology Applications, e.g., Plant Boundary Formation

In multicellular organisms, the precise definition of boundaries between different tissues and organs is fundamental to proper development. In plants, L-fucose, in the form of the nucleotide sugar GDP-L-fucose, is essential for this process. nih.govresearchgate.net Specifically, it is required for the correct fucosylation of cell wall polysaccharides like xyloglucans and pectins, which in turn influences cell wall mechanics and signaling. nih.gov

Research in Arabidopsis thaliana has shown that GDP-L-fucose is necessary for establishing boundary domains, for instance, in shaping the serrated margins of leaves. nih.gov This process is linked to the CUP-SHAPED COTYLEDON (CUC) transcription factors. researchgate.net Mutants with defects in GDP-L-fucose synthesis, such as the murus1 (mur1) mutant, exhibit simplified leaf shapes due to failures in establishing these boundaries. nih.govresearchgate.net

The application of this compound and other labeled fucose analogs provides a method to directly visualize and quantify the incorporation of fucose into specific cell wall components at these critical developmental boundaries. nih.gov By feeding 13C-labeled fucose to developing plant tissues, researchers can use techniques like solid-state NMR or nanoscopy with mass spectrometry (NanoSIMS) to:

Map the precise spatial distribution of newly synthesized fucosylated glycans within the cell walls of boundary regions.

Determine the turnover rates of specific fucosylated cell wall polymers during organ separation and morphogenesis.

Elucidate how the fucosylation of specific proteins or polysaccharides is linked to the CUC gene pathway that controls organ separation. nih.gov

These studies provide a direct link between the metabolism of a single sugar and the large-scale morphological changes that define the architecture of the plant.

Table 3: Key Components in Fucose-Dependent Plant Boundary Formation

| Component | Type | Function in Boundary Formation |

|---|---|---|

| MURUS1 (MUR1) | Enzyme (GDP-mannose-4,6-dehydratase) | Catalyzes the first step in the de novo synthesis of GDP-L-fucose. nih.govresearchgate.net |

| GDP-L-fucose | Activated Sugar | Donor substrate for fucosyltransferases that modify cell wall components. nih.gov |

| CUC2 | Transcription Factor | Regulates gene expression that defines organ boundaries; its function is dependent on GDP-L-fucose availability. nih.govresearchgate.net |

Future Research Directions and Methodological Enhancements for L Fucose 3 13c Studies

Development of Advanced 13C-MFA Computational Models for Complex Biological Systems

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comcreative-proteomics.com By introducing a 13C-labeled substrate like L-fucose-3-13C into a biological system, researchers can track the distribution of the 13C label into various downstream metabolites. creative-proteomics.com This labeling pattern is then used to infer the activities of different metabolic pathways. nih.gov

However, applying 13C-MFA to complex systems, such as mammalian cells or whole organisms, presents significant challenges. Future research will need to focus on developing more sophisticated computational models to handle this complexity. Advanced models must be capable of integrating larger metabolic networks, accounting for cellular compartmentalization, and analyzing data from isotopically nonstationary states.

The use of this compound will be instrumental in refining these models. By tracing the unique isotopic signature from the C-3 position of fucose through the salvage pathway and into fucosylated glycans, researchers can obtain precise constraints for flux estimations. oup.com This allows for a more accurate determination of how fucose metabolism is altered in different physiological and pathological states.

Table 1: Key Features of Advanced 13C-MFA Models for this compound Tracing

| Model Feature | Description | Relevance to this compound Studies |

|---|---|---|

| Genome-Scale Network Integration | Incorporates comprehensive metabolic networks reconstructed from genomic and biochemical data. | Provides a complete map of all potential pathways that the 13C label from this compound can traverse. |

| Multi-Compartment Modeling | Accounts for metabolic activities in different cellular organelles (e.g., cytosol, mitochondria, Golgi). | Crucial for accurately tracing the synthesis of GDP-L-fucose in the cytosol and its transport into the Golgi for fucosylation reactions. oup.com |

| Isotopically Nonstationary MFA (INST-MFA) | Analyzes the dynamics of isotope labeling over time, before a steady state is reached. | Enables the study of rapid changes in fucose metabolism in response to stimuli, providing a more dynamic view of cellular processes. |

| Integration of Positional Isotopomers | Utilizes high-resolution mass spectrometry data to distinguish between different isotopologues of a metabolite. | Essential for precisely tracking the fate of the carbon at the C-3 position of fucose, differentiating it from other carbon sources. |

Integration of this compound Tracing with Multi-Omics Data (Proteomics, Glycoproteomics, Transcriptomics)

To gain a holistic understanding of the impact of fucosylation, it is essential to move beyond metabolic fluxes and integrate data from other molecular levels. The integration of 13C tracing with multi-omics approaches—such as proteomics, glycoproteomics, and transcriptomics—represents a powerful strategy to connect metabolic changes with functional cellular outcomes. nih.gov

By combining this compound tracing with glycoproteomics, researchers can identify specific proteins that are fucosylated and quantify the rate of fucose incorporation into their glycans. This allows for the direct identification of proteins whose fucosylation status changes in disease. Furthermore, integrating this information with transcriptomics can reveal whether these changes are due to altered expression of fucosyltransferases or other enzymes in the fucose salvage pathway. oup.com This multi-omics approach can uncover novel regulatory mechanisms and biomarkers associated with aberrant fucosylation. mdpi.com

Table 2: Hypothetical Integrated Multi-Omics Study Using this compound in Cancer Cells

| Omics Layer | Research Question | Expected Data from this compound |

|---|---|---|

| 13C-MFA | What is the flux through the fucose salvage pathway? | Quantification of 13C-labeled GDP-L-fucose and other pathway intermediates. |

| Glycoproteomics | Which specific proteins show altered fucosylation? | Identification and quantification of 13C-labeled fucosylated peptides from proteins like E-selectin ligands. oup.com |

| Proteomics | Does the abundance of fucosylation-related enzymes change? | Quantification of total protein levels for fucosyltransferases (e.g., FUT8) and salvage pathway enzymes. mdpi.com |

| Transcriptomics | Is the expression of genes related to fucosylation dysregulated? | Measurement of mRNA levels for FUT genes and genes involved in GDP-fucose synthesis. |

Novel Isotopic Labeling Strategies for Differential Fucosylation Analysis

The use of a single, position-specific labeled substrate like this compound is powerful, but future research will benefit from more complex isotopic labeling strategies. By designing experiments that use a combination of different fucose isotopologues, it will be possible to dissect the contributions of various interconnected pathways with greater resolution.

For instance, a dual-labeling approach could use this compound in parallel with uniformly 13C-labeled glucose ([U-13C]-glucose). This would allow for the simultaneous quantification of fucose incorporation from the salvage pathway (from this compound) and the de novo synthesis pathway (from [U-13C]-glucose). oup.com Such strategies can provide a comprehensive picture of how cells source fucose under different conditions.

Another novel approach involves differential labeling to compare two cell states directly. For example, control cells could be incubated with L-fucose labeled with one isotope (e.g., 13C), while treated cells receive L-fucose labeled with another (e.g., containing both 13C and 15N). The relative abundance of the different isotopic signatures in fucosylated proteins can then be used for precise relative quantification of fucosylation changes.

Table 3: Comparison of Novel Isotopic Labeling Strategies with L-Fucose

| Labeling Strategy | Description | Application in Fucosylation Analysis |

|---|---|---|

| Position-Specific Labeling | Using substrates like this compound. | Traces the specific fate of individual carbon atoms through metabolic transformations. |

| Uniform Labeling | Using [U-13C]-L-fucose. | Provides an overall measure of fucose incorporation into different molecular pools. |

| Dual-Tracer MFA | Simultaneous use of labeled fucose (salvage pathway) and labeled glucose (de novo pathway). | Dissects the relative contributions of the two major pathways for GDP-L-fucose synthesis. oup.com |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) adapted for Glycans | Using light, medium, and heavy isotopic versions of fucose to differentially label different cell populations. | Allows for direct comparison and relative quantification of fucosylation levels across multiple experimental conditions in a single mass spectrometry run. |

Applications in Synthetic Glycobiology and Metabolic Glycoengineering

Synthetic glycobiology and metabolic glycoengineering are rapidly advancing fields that aim to manipulate cellular glycosylation pathways to produce novel glycoconjugates or glycoproteins with desired properties. nih.govfrontiersin.org this compound is poised to be a critical tool for the development and optimization of these engineered systems.

In metabolic glycoengineering, unnatural fucose analogs are often introduced to cells to be incorporated into glycans, thereby altering their structure and function. researchgate.net this compound can serve as a tracer to monitor the efficiency of the endogenous fucose salvage pathway, which is exploited for the incorporation of these analogs. nih.gov By quantifying the competition between the natural, labeled fucose and the synthetic analog, researchers can optimize the delivery and incorporation of the engineered monosaccharide.

Furthermore, in synthetic biology applications where entire metabolic pathways are constructed in host organisms to produce valuable fucosylated molecules, this compound can be used as an analytical standard and tracer to debug and optimize these engineered pathways. cas.cn It can help identify metabolic bottlenecks and quantify the final product yield with high accuracy.

Table 4: Applications of this compound in Glycoengineering and Synthetic Glycobiology

| Application Area | Specific Use of this compound | Research Goal |

|---|---|---|

| Monoclonal Antibody Production | Trace the incorporation of fucose into the Fc N-glycan of antibodies. | Modulate the level of core fucosylation to enhance antibody-dependent cellular cytotoxicity (ADCC). nih.gov |

| Development of Fucose Analog Inhibitors | Quantify the competition between this compound and fluorinated fucose analogs for incorporation into glycans. | Assess the efficacy of new small molecule inhibitors of fucosylation for therapeutic applications. nih.gov |

| Cell-Free Glycosynthesis | Serve as a substrate and tracer in cell-free systems designed to produce specific glycans. | Optimize reaction conditions and enzyme concentrations in vitro for the synthesis of complex fucosylated oligosaccharides. frontiersin.org |

| Microbial Production of Fucosylated Compounds | Monitor pathway flux and product formation in engineered E. coli or yeast strains. | Enhance the yield of high-value fucosylated products, such as human milk oligosaccharides. cas.cn |

Q & A

Q. What gaps exist in the current literature on L-fucose-3-¹³C applications, and how can researchers address them?

- Answer : Underexplored areas include:

- Dynamic tracking in vivo : Develop non-invasive imaging methods (e.g., hyperpolarized ¹³C-MRI).

- Microbiome interactions : Study bacterial fucose metabolism using gnotobiotic models.

- Therapeutic targeting : Screen small molecules that modulate fucose utilization in pathogens.

Systematic reviews and meta-analyses of existing datasets (e.g., MetaboLights) are critical to identify these gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.